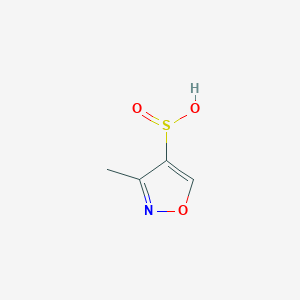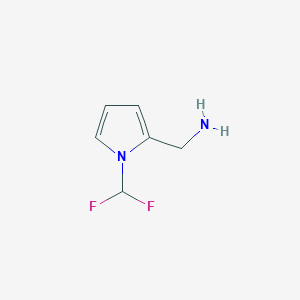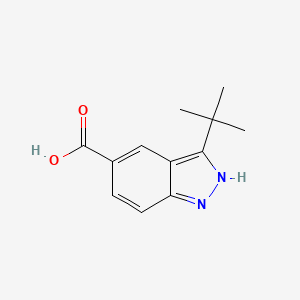
Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with a methyl ester group attached to the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids to form the desired pyridine derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols.
科学的研究の応用
Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets. The compound may interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
類似化合物との比較
Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate can be compared with other pyridine derivatives, such as:
- Methyl 2-(5-bromo-2-methylpyridin-3-yl)acetate
- Methyl 2-(6-chloro-5-methylpyridin-3-yl)acetate
- Methyl 2-(6-bromo-3-methylpyridin-2-yl)acetate
Uniqueness
The presence of the bromine atom at the 6th position and the methyl group at the 5th position of the pyridine ring makes this compound unique. These structural features contribute to its specific reactivity and binding properties, distinguishing it from other similar compounds.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-7(4-8(12)13-2)5-11-9(6)10/h3,5H,4H2,1-2H3 |
InChIキー |
LWDJQVNENODCCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1Br)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)



![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)





